molecular formula C14H12ClNO4S B2619807 N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine CAS No. 92290-91-0

N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine

Cat. No.: B2619807
CAS No.: 92290-91-0
M. Wt: 325.76
InChI Key: JVERQDFUUGRBBY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine is an organic compound with the molecular formula C14H12ClNO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a phenylglycine moiety, making it a versatile molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison: N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVERQDFUUGRBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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